Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 213.27 g/mol. This compound is classified as an irritant and is handled with caution in laboratory settings due to its potential health hazards, including skin irritation and harmful effects if ingested . The compound is commonly identified by its CAS number 159635-22-0 and is utilized in various scientific applications.
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate can be sourced from chemical suppliers such as Apollo Scientific and VWR, where it is available in different purities, typically around 95% . The compound falls under the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate typically involves the reaction of diisopropylamine with n-butyl lithium in tetrahydrofuran at low temperatures (around -78°C). This method allows for the selective formation of the desired piperidine structure .
The synthesis can be summarized as follows:
The molecular structure of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate features a piperidine ring with a hydroxyl group and a methylene bridge. The structural representation can be visualized through its SMILES notation: CC(C)(C)OC(=O)N1CCC(=C)C(C1)O
.
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
IMRNHROGUGVTAI-UHFFFAOYSA-N
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate can undergo several chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate primarily revolves around its interactions with biological targets, which may include enzymes or receptors involved in neurotransmission or metabolic pathways. The presence of the hydroxyl group suggests potential hydrogen bonding capabilities that could enhance its binding affinity to target sites.
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate has significant applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders due to its structural similarity to bioactive compounds. Its ability to modulate receptor activity makes it a candidate for further research into therapeutic agents . Additionally, it may serve as an intermediate in synthetic organic chemistry for creating more complex molecules.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: